molecular formula C20H25NO2 B13116806 rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol

rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol

Cat. No.: B13116806
M. Wt: 311.4 g/mol
InChI Key: LCYFRMAJUZEBOV-AQNXPRMDSA-N
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Description

rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol: is an organic compound characterized by its unique stereochemistry and functional groups. This compound is a chiral molecule, meaning it has non-superimposable mirror images. It is often used in the synthesis of chiral drugs and other complex organic molecules due to its specific configuration and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the following steps:

    Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, the compound undergoes a series of reactions to introduce the necessary functional groups.

    Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to introduce the diol functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various alcohols or amines.

Scientific Research Applications

rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and chiral recognition processes.

    Medicine: It is a precursor in the synthesis of chiral drugs, which are important in the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. This selective binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    rel-(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol: can be compared with other chiral cyclohexane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the dibenzylamino group. This configuration provides distinct reactivity and binding properties compared to other similar compounds, making it valuable in various applications.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

(1R,2S,3R)-3-(dibenzylamino)cyclohexane-1,2-diol

InChI

InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19-,20+/m1/s1

InChI Key

LCYFRMAJUZEBOV-AQNXPRMDSA-N

Isomeric SMILES

C1C[C@H]([C@@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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